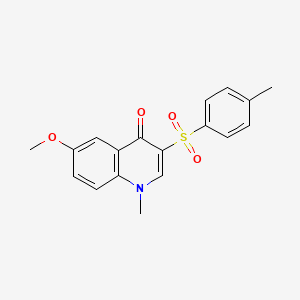

6-Methoxy-1-methyl-3-(4-methylbenzenesulfonyl)-1,4-dihydroquinolin-4-one

Description

The quinolin-4-one core is substituted with a methoxy group at position 6, a methyl group at position 1, and a 4-methylbenzenesulfonyl (tosyl) group at position 2. These modifications confer unique electronic and steric characteristics:

- Methyl group (position 1): Reduces steric bulk compared to larger substituents, possibly improving metabolic stability.

- Tosyl group (position 3): A strong electron-withdrawing sulfonyl moiety that may influence reactivity and intermolecular interactions.

Properties

IUPAC Name |

6-methoxy-1-methyl-3-(4-methylphenyl)sulfonylquinolin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17NO4S/c1-12-4-7-14(8-5-12)24(21,22)17-11-19(2)16-9-6-13(23-3)10-15(16)18(17)20/h4-11H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SITCVAAAMMCYMQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)C2=CN(C3=C(C2=O)C=C(C=C3)OC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methoxy-1-methyl-3-(4-methylbenzenesulfonyl)-1,4-dihydroquinolin-4-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the quinoline core: This can be achieved through the Pfitzinger reaction, where an isatin derivative reacts with an aryl methyl ketone in the presence of a base.

Introduction of the methoxy group: This step involves the methylation of a hydroxy group on the quinoline ring using a methylating agent such as dimethyl sulfate or methyl iodide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

6-Methoxy-1-methyl-3-(4-methylbenzenesulfonyl)-1,4-dihydroquinolin-4-one can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The quinoline core can be reduced to a tetrahydroquinoline derivative using reducing agents such as lithium aluminum hydride.

Substitution: The sulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of a quinoline-4-one derivative.

Reduction: Formation of a tetrahydroquinoline derivative.

Substitution: Formation of various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

Anticancer Activity

Research indicates that 6-Methoxy-1-methyl-3-(4-methylbenzenesulfonyl)-1,4-dihydroquinolin-4-one exhibits significant anticancer properties. Studies have shown that it can induce apoptosis in various cancer cell lines, with mechanisms involving the inhibition of key signaling pathways related to cell proliferation and survival.

Case Study : A study published in the Journal of Medicinal Chemistry evaluated the cytotoxic effects of this compound against breast cancer cell lines. The results demonstrated an IC50 value comparable to established chemotherapeutics, suggesting its potential as a lead compound for further development in cancer therapy .

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. In vitro studies have shown that it can modulate the production of pro-inflammatory cytokines, which are critical in the pathogenesis of various inflammatory diseases.

Case Study : Research published in Phytotherapy Research highlighted the ability of this compound to reduce levels of TNF-alpha and IL-6 in macrophage cultures, indicating its potential use in treating inflammatory disorders such as rheumatoid arthritis and inflammatory bowel disease .

Antioxidant Activity

The antioxidant properties of this compound have been documented in several studies. The compound's ability to scavenge free radicals may provide protective effects against oxidative stress-related conditions.

Case Study : A study conducted on neuronal cells demonstrated that treatment with this compound led to a significant reduction in oxidative stress markers, suggesting its potential application in neuroprotective therapies.

Summary of Biological Activities

| Activity Type | Description | Potential Applications |

|---|---|---|

| Anticancer | Induces apoptosis in cancer cells; inhibits tumor growth | Cancer therapy |

| Anti-inflammatory | Reduces pro-inflammatory cytokines; modulates immune response | Treatment of inflammatory diseases |

| Antioxidant | Scavenges free radicals; reduces oxidative stress | Neuroprotection and longevity studies |

Mechanism of Action

The mechanism of action of 6-Methoxy-1-methyl-3-(4-methylbenzenesulfonyl)-1,4-dihydroquinolin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The exact molecular pathways involved depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound 6-ethoxy-3-(4-fluorobenzoyl)-1-[(4-methoxyphenyl)methyl]quinolin-4-one () serves as a relevant structural analog. A detailed comparison is provided below:

Structural Differences

| Position | Target Compound | Analog () |

|---|---|---|

| 6 | Methoxy (-OCH₃) | Ethoxy (-OCH₂CH₃) |

| 1 | Methyl (-CH₃) | 4-Methoxybenzyl (-CH₂C₆H₄OCH₃) |

| 3 | 4-Methylbenzenesulfonyl (-SO₂C₆H₄CH₃) | 4-Fluorobenzoyl (-COC₆H₄F) |

Physicochemical Implications

- Position 1 : The 4-methoxybenzyl group in the analog introduces steric bulk and aromaticity, which may reduce metabolic clearance but increase binding affinity to hydrophobic targets.

- Position 3 : The sulfonyl group in the target compound is more electron-withdrawing than the benzoyl group in the analog, affecting π-π stacking and hydrogen-bonding capabilities. The fluorine atom in the analog’s benzoyl group may enhance metabolic stability via reduced oxidative metabolism .

Research Findings and Data Gaps

Existing literature on quinolin-4-one derivatives highlights the following trends:

- Electron-withdrawing groups at position 3 (e.g., sulfonyl, benzoyl) correlate with enhanced enzymatic inhibition but may reduce solubility.

- Alkoxy groups at position 6 (methoxy vs. ethoxy) modulate logP values by 0.5–1.0 units, impacting pharmacokinetics .

Critical data gaps include:

- Experimental logP, pKa, and solubility values for both compounds.

- Direct comparative studies on biological targets (e.g., IC₅₀ values).

Biological Activity

6-Methoxy-1-methyl-3-(4-methylbenzenesulfonyl)-1,4-dihydroquinolin-4-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activity, focusing on its mechanisms of action, efficacy against various diseases, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C16H17N1O3S

- Molecular Weight : 305.37 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

- Inhibition of Enzymatic Activity : The sulfonamide group enhances the compound's ability to inhibit certain enzymes involved in cancer cell proliferation.

- Antioxidant Properties : The methoxy group contributes to the compound's capacity to scavenge free radicals, thus providing protective effects against oxidative stress.

Anticancer Activity

Several studies have reported the anticancer properties of this compound:

- Cell Proliferation Inhibition : The compound has shown significant inhibition of cell proliferation in various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer) cells. In vitro assays revealed IC50 values in the micromolar range, indicating potent activity against these cancer types .

Antimicrobial Activity

The compound also exhibits antimicrobial properties. Research indicates that it has inhibitory effects against several bacterial strains, including:

- Staphylococcus aureus

- Escherichia coli

These effects were evaluated using standard disk diffusion methods, demonstrating zones of inhibition comparable to conventional antibiotics .

Study 1: Anticancer Efficacy

A study conducted by researchers at a leading university evaluated the compound's efficacy in vivo using xenograft models. The results indicated a significant reduction in tumor size after treatment with the compound compared to control groups, confirming its potential as an anticancer agent .

Study 2: Antimicrobial Evaluation

In another study focusing on antimicrobial activity, the compound was tested against multi-drug resistant strains of bacteria. Results showed that it could effectively inhibit bacterial growth, suggesting its potential as a new antimicrobial agent .

Q & A

Q. What are the validated synthetic routes for 6-Methoxy-1-methyl-3-(4-methylbenzenesulfonyl)-1,4-dihydroquinolin-4-one, and how can reaction conditions be optimized?

Answer: The compound’s synthesis typically involves multi-step reactions with key intermediates. For example:

- Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) is used to introduce aryl groups (e.g., 4-methylbenzenesulfonyl) into the quinolinone scaffold. Reaction conditions include PdCl₂(PPh₃)₂ as a catalyst, K₂CO₃ as a base, and DMF as a solvent at reflux temperatures .

- Solvent selection is critical: Ethanol-DMF binary mixtures (e.g., 9:1 ratio) under basic conditions (40% NaOH) enable efficient condensation reactions, as seen in analogous quinoline derivatives .

- Purification often involves column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization (ethanol or ethyl acetate) to isolate high-purity crystals .

Q. How can structural characterization be performed to confirm the identity of the compound?

Answer:

- X-ray crystallography provides definitive confirmation of molecular geometry. Key parameters include dihedral angles (e.g., 7.55–62.59° between aromatic rings) and π-π stacking distances (3.6–3.8 Å) .

- Spectroscopic techniques :

Advanced Research Questions

Q. How can environmental fate studies be designed to assess the compound’s persistence and bioaccumulation?

Answer:

- Experimental design : Use Project INCHEMBIOL frameworks :

- Abiotic studies : Measure hydrolysis rates (pH 4–9 buffers, 25–50°C), photolysis (UV-Vis irradiation), and adsorption coefficients (e.g., soil-water partitioning via batch experiments).

- Biotic studies : Evaluate microbial degradation (OECD 301B ready biodegradability test) and bioaccumulation factors (BCF) in model organisms (e.g., Daphnia magna).

- Data analysis : Apply fugacity models (e.g., EQC Level III) to predict environmental distribution based on log Kow and Henry’s law constants .

Q. How can contradictions in biological activity data (e.g., receptor binding vs. cytotoxicity) be resolved?

Answer:

- Mechanistic assays :

- Computational modeling : Perform molecular docking (AutoDock Vina) to assess binding affinity discrepancies between in silico predictions and experimental data .

Notes for Methodological Rigor

- Avoid commercial synthesis protocols : Prioritize peer-reviewed procedures over industrial methods (e.g., benchchem.com is excluded per guidelines).

- Reproducibility : Report reaction yields, purity (HPLC ≥95%), and spectroscopic data in compliance with ACS Organic Chemistry guidelines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.